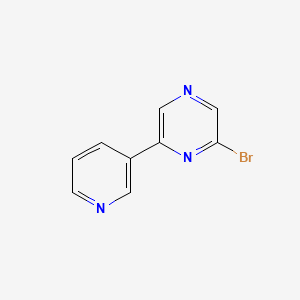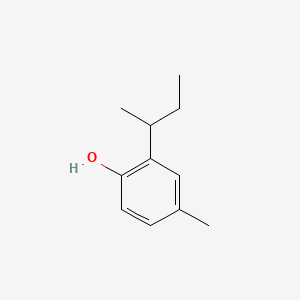
2-Bromo-6-(3-pyridinyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(3-pyridinyl)pyrazine is an organic compound with the molecular formula C9H6BrN3. It is a derivative of pyrazine, substituted with a bromine atom at the second position and a pyridinyl group at the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-pyridinyl)pyrazine typically involves the bromination of 6-(3-pyridinyl)pyrazine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-(3-pyridinyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products:
Substitution Reactions: Products include 2-amino-6-(3-pyridinyl)pyrazine, 2-thio-6-(3-pyridinyl)pyrazine, and 2-alkoxy-6-(3-pyridinyl)pyrazine.
Coupling Reactions: Products include various biaryl compounds formed by the coupling of this compound with different boronic acids.
Aplicaciones Científicas De Investigación
2-Bromo-6-(3-pyridinyl)pyrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(3-pyridinyl)pyrazine depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile or another carbon group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
- 2-Bromo-6-(4-pyridinyl)pyrazine
- 2-Chloro-6-(3-pyridinyl)pyrazine
- 2-Iodo-6-(3-pyridinyl)pyrazine
Comparison: 2-Bromo-6-(3-pyridinyl)pyrazine is unique due to the presence of both a bromine atom and a pyridinyl group, which confer specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reactivity patterns in substitution and coupling reactions due to the varying bond strengths and steric effects .
Propiedades
Fórmula molecular |
C9H6BrN3 |
|---|---|
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
2-bromo-6-pyridin-3-ylpyrazine |
InChI |
InChI=1S/C9H6BrN3/c10-9-6-12-5-8(13-9)7-2-1-3-11-4-7/h1-6H |
Clave InChI |
RNSSAPYIICBPOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
